Downstream EGFR-Targeted Anticancer Activity: Chalcone Derivatives vs. Camptothecin
Nine chalcone derivatives (6a–6i) synthesized from 1-phenyl-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-carbaldehyde demonstrated in vitro anticancer activity IC50 values ranging from 39 to 94 μg/mL in an EGFR lung protein-based molecular docking assay. This range compares favorably to the reference standard Camptothecin, which exhibited an IC50 of 47 μg/mL in the same assay. The most active derivatives matched or exceeded the potency of Camptothecin, validating the parent aldehyde's utility as a scaffold for potent anticancer agents [1].
| Evidence Dimension | Anticancer activity (IC50) of chalcone derivatives |
|---|---|
| Target Compound Data | 39–94 μg/mL (range of nine chalcone derivatives derived from the target aldehyde) |
| Comparator Or Baseline | Camptothecin: IC50 47 μg/mL |
| Quantified Difference | Most active derivatives are equipotent to Camptothecin; overall range brackets the standard. |
| Conditions | EGFR lung protein molecular docking assay; in vitro screening. |
Why This Matters
Shows that the aldehyde can generate anticancer leads competitive with Camptothecin, supporting its selection for medicinal chemistry programs.
- [1] Krishna Prasad Ch, Machiraju PVS. Synthesis and characterization of some novel aryl and heteroaryl chalcone derivatives of 3-(3,4,5-trimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde for assessing their potentials as anticancer agents. Russian Journal of General Chemistry. 2017;87(9):2056-2066. View Source
